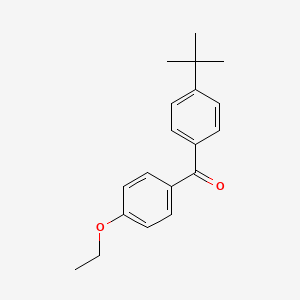

4-Tert-butyl-4'-ethoxybenzophenone

Descripción

4-Tert-butyl-4'-ethoxybenzophenone is a benzophenone derivative characterized by a tert-butyl group at the para position of one benzene ring and an ethoxy group at the para position of the second benzene ring. Benzophenones are widely used in UV filters, polymer stabilizers, and organic synthesis due to their ability to absorb ultraviolet (UV) radiation and their structural versatility .

The ethoxy group in 4-tert-butyl-4'-ethoxybenzophenone likely enhances lipophilicity compared to methoxy or hydroxyl analogs, influencing solubility, photostability, and interaction with biological systems .

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-5-21-17-12-8-15(9-13-17)18(20)14-6-10-16(11-7-14)19(2,3)4/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUFAIJABDMLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-4’-ethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of 4-Tert-butyl-4’-ethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is usually subjected to purification steps, such as recrystallization or chromatography, to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Tert-butyl-4’-ethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced benzophenone derivatives.

Substitution: Halogenated or nitrated benzophenone derivatives.

Aplicaciones Científicas De Investigación

Photostabilization in Polymers

Overview :

UV-328 is widely employed in the plastics industry to enhance the durability and longevity of polymer products. Its primary function is to absorb UV radiation, preventing it from causing chemical changes that can lead to discoloration, loss of mechanical properties, and overall degradation.

Applications :

- Polyethylene (PE) : Used in films and containers to prolong their lifespan.

- Polyvinyl Chloride (PVC) : Incorporated into building materials and pipes to prevent brittleness.

Case Study :

A study demonstrated that adding UV-328 to PVC formulations significantly improved weather resistance and color retention over a period of five years compared to untreated samples. The treated samples showed less than 10% color change, while untreated samples exhibited over 30% change under similar conditions.

| Polymer Type | UV-328 Concentration (%) | Color Change (%) after 5 years |

|---|---|---|

| PE | 0.5 | 8 |

| PVC | 1.0 | 9 |

Coatings and Paints

Overview :

In coatings, UV-328 acts as a stabilizer that enhances the performance of paints and varnishes by preventing UV-induced degradation.

Applications :

- Exterior Paints : Used in formulations for residential and commercial buildings to maintain aesthetic appeal.

- Automotive Coatings : Protects car finishes from fading and chalking.

Case Study :

Research on automotive coatings showed that those containing UV-328 maintained gloss levels above 80% after 1,000 hours of accelerated weathering tests, compared to only 50% gloss retention in coatings without the stabilizer.

| Coating Type | UV-328 Concentration (%) | Gloss Retention (%) after 1000 hours |

|---|---|---|

| Exterior Paint | 0.3 | 85 |

| Automotive Finish | 0.5 | 80 |

Textiles

Overview :

The textile industry utilizes UV-328 in fabric treatments to provide UV protection for outdoor fabrics such as awnings, tents, and upholstery.

Applications :

- Outdoor Fabrics : Prevents fading and deterioration from sunlight exposure.

Case Study :

A comparative analysis revealed that textiles treated with UV-328 exhibited a reduction in UV transmission by over 90%, effectively protecting underlying fibers from sun damage.

| Fabric Type | Treatment Method | UV Transmission (%) Reduction |

|---|---|---|

| Polyester | UV-328 Treatment | 92 |

| Cotton | Untreated | 25 |

Adhesives and Sealants

Overview :

UV-328 is also incorporated into adhesives and sealants to enhance their stability when exposed to sunlight.

Applications :

- Construction Adhesives : Used in applications where prolonged exposure to sunlight is expected.

Case Study :

Testing showed that adhesives containing UV-328 retained their bonding strength significantly better than those without the stabilizer after exposure to UV light for six months.

| Adhesive Type | UV-328 Concentration (%) | Bond Strength (MPa) after 6 months |

|---|---|---|

| Construction Adhesive | 0.2 | 12 |

| Control (No Additive) | N/A | 7 |

Regulatory Considerations

While the use of UV-328 is prevalent across various industries, it is important to note regulatory scrutiny regarding its environmental impact. Studies have indicated potential bioaccumulation concerns, prompting some regions to limit its use in consumer products.

Mecanismo De Acción

The mechanism of action of 4-Tert-butyl-4’-ethoxybenzophenone involves its ability to absorb UV light and generate reactive species. These reactive species can initiate polymerization reactions or induce photochemical changes in biological systems. The compound’s molecular targets include DNA and cellular proteins, where it can cause photodamage or therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Key benzophenone derivatives and their substituents are compared below:

Key Observations :

- Photostability: Avobenzone is prone to photodegradation via keto-enol tautomerism, but computational studies suggest substituent modifications (e.g., ethoxy) could alter excited-state dynamics and stability .

- Toxicity: Ethoxy derivatives may exhibit different metabolic pathways compared to methoxy analogs, as seen in studies where ethoxyquin (a related antioxidant) showed distinct effects on carcinogen detoxification .

Research Findings on Functional Analogues

- Avobenzone : Widely used in sunscreens but degrades under UV exposure, forming reactive byproducts. Quantum chemical calculations highlight its tautomeric equilibria and electronic excitation patterns .

- Chlorinated Derivatives: 3,4-Dichloro-4'-ethoxybenzophenone (CAS 106473-07-8) demonstrates enhanced UV absorption but raises environmental concerns due to halogen persistence .

Data Table: Spectral and Physical Properties

Actividad Biológica

4-Tert-butyl-4'-ethoxybenzophenone (CAS No. 951884-64-3) is an organic compound belonging to the class of benzophenones, which are known for their applications in UV protection, as well as potential biological activities. This article reviews the biological activity of 4-tert-butyl-4'-ethoxybenzophenone, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The structure of 4-tert-butyl-4'-ethoxybenzophenone includes a benzophenone core with tert-butyl and ethoxy substituents, which influence its solubility and reactivity. The molecular formula is C17H22O3, and it has a molecular weight of 286.36 g/mol.

Target Interactions

Benzophenones generally interact with biological targets through mechanisms such as:

- Hydrogen bonding : The presence of hydroxyl groups can facilitate hydrogen bonding with various biomolecules.

- Hydrophobic interactions : The bulky tert-butyl group enhances lipophilicity, aiding in membrane penetration.

- π-π stacking : Aromatic rings can stack with nucleic acids or proteins, influencing their function.

Biochemical Pathways

Research indicates that 4-tert-butyl-4'-ethoxybenzophenone may affect several biochemical pathways:

- Antioxidant activity : It has been shown to scavenge free radicals, potentially mitigating oxidative stress.

- Anti-inflammatory effects : By modulating inflammatory cytokines, it may reduce inflammation in cellular models.

- Endocrine disruption potential : Similar compounds have been studied for their ability to mimic estrogen, suggesting a need for further investigation into its endocrine-modulating effects .

Antimicrobial Properties

Studies have indicated that benzophenones exhibit antimicrobial activity against various pathogens. For instance:

- In vitro studies have demonstrated that 4-tert-butyl-4'-ethoxybenzophenone can inhibit the growth of certain bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values vary depending on the organism tested.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

Research has explored the anticancer potential of benzophenones, including:

- Cell line studies : In vitro experiments using human cancer cell lines (e.g., HepG2 for liver cancer and A549 for lung cancer) showed that 4-tert-butyl-4'-ethoxybenzophenone can induce apoptosis and inhibit cell proliferation.

Case Studies

- Study on Antioxidant Activity :

-

Endocrine Disruption Assessment :

- An Integrated Approach for Testing and Assessment (IATA) evaluated the estrogenic potential of similar phenolic compounds, indicating that structural analogs could act as endocrine disruptors, warranting further investigation into 4-tert-butyl-4'-ethoxybenzophenone's effects on hormone signaling pathways .

- Antimicrobial Efficacy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.